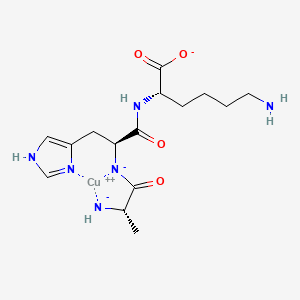

Copper tripeptide-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H23CuN6O4- |

|---|---|

分子量 |

414.93 g/mol |

IUPAC 名称 |

copper (2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |

InChI |

InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1 |

InChI 键 |

NTHUFERRBBBKHC-LBRAPMIBSA-L |

手性 SMILES |

C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2] |

规范 SMILES |

CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2] |

产品来源 |

United States |

Foundational & Exploratory

Copper Tripeptide-3 (GHK-Cu): A Technical Deep Dive into its Mechanism of Action in Hair Follicles

For Immediate Release to the Scientific Community

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Copper Tripeptide-3, commonly known as GHK-Cu, within the complex microenvironment of the hair follicle. Synthesizing current preclinical and in vitro research, this document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of GHK-Cu's potential in hair restoration therapies.

Executive Summary

This compound (GHK-Cu) is a naturally occurring copper-peptide complex that has demonstrated significant promise in modulating the hair growth cycle. Its mechanism of action is multifaceted, primarily revolving around the stimulation of key cellular components of the hair follicle, regulation of pivotal signaling pathways, and modulation of the follicular microenvironment. This guide will dissect these mechanisms, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the intricate signaling cascades involved.

Core Mechanisms of Action

GHK-Cu exerts its influence on hair follicles through several interconnected pathways:

-

Stimulation of Dermal Papilla Cells (DPCs): DPCs are specialized fibroblasts that regulate hair follicle development and growth. GHK-Cu has been shown to stimulate the proliferation of DPCs, which is a critical step in initiating and sustaining the anagen (growth) phase of the hair cycle.

-

Modulation of Signaling Pathways: The peptide complex actively influences key signaling cascades, most notably the Wnt/β-catenin pathway, which is a master regulator of hair follicle morphogenesis and regeneration.[1][2][3]

-

Regulation of Growth Factors and Cytokines: GHK-Cu upregulates the expression of crucial growth factors such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), while downregulating anti-growth factors like Transforming Growth Factor-beta 1 (TGF-β1).[1][4]

-

Anti-Apoptotic Effects: By modulating the expression of key apoptotic proteins, GHK-Cu helps to prevent the premature death of DPCs, thereby prolonging the anagen phase.

-

Inhibition of 5-alpha Reductase: There is evidence to suggest that copper ions, delivered by GHK, can inhibit the activity of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key driver of androgenetic alopecia.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and in vitro studies on copper peptides.

Table 1: Efficacy of AHK-Cu in Ex Vivo Human Hair Follicle Culture

| Parameter | Concentration of AHK-Cu | Result | Reference |

| Hair Follicle Elongation | 10⁻¹² M - 10⁻⁹ M | Stimulated elongation | |

| Dermal Papilla Cell Proliferation | 10⁻¹² M - 10⁻⁹ M | Stimulated proliferation | |

| Apoptotic Dermal Papilla Cells | 10⁻⁹ M | Reduced number of apoptotic cells (not statistically significant) | |

| Bcl-2/Bax Ratio | 10⁻⁹ M | Elevated | |

| Cleaved Caspase-3 Levels | 10⁻⁹ M | Reduced | |

| Cleaved PARP Levels | 10⁻⁹ M | Reduced |

Table 2: Effect of GHK-Cu on TGF-β1 Secretion in Human Dermal Fibroblasts

| Treatment | Concentration | Result | Reference |

| GHK-Cu | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion | |

| GHK | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion | |

| CuCl₂ | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion |

Table 3: In Vivo Effects of GHK-Cu/CaT-ME in a Mouse Model

| Parameter | Treatment Group | Result | Reference |

| VEGF Expression | GHK-Cu/CaT-ME | Increased | |

| HGF Expression | GHK-Cu/CaT-ME | Increased | |

| Wnt/β-catenin Signaling | GHK-Cu/CaT-ME | Activated |

Signaling Pathways and Molecular Interactions

GHK-Cu's mechanism of action involves a complex interplay of signaling molecules. The following diagrams, generated using the DOT language, illustrate these pathways.

Wnt/β-Catenin Signaling Pathway Activation

Caption: GHK-Cu promotes the Wnt/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin and subsequent activation of target genes involved in hair follicle growth.

Regulation of Growth Factors and Anti-Apoptotic Pathways

Caption: GHK-Cu modulates the expression of key growth factors and anti-apoptotic proteins in dermal papilla cells, promoting a pro-growth and pro-survival microenvironment.

Detailed Experimental Methodologies

This section provides an overview of the protocols for key experiments cited in the quantitative data summary.

Ex Vivo Human Hair Follicle Organ Culture

Objective: To assess the effect of a test compound on hair shaft elongation in isolated human hair follicles.

Protocol:

-

Source: Human scalp skin samples are obtained from cosmetic surgery (e.g., facelifts) with patient consent.

-

Isolation: Anagen hair follicles are micro-dissected from the subcutaneous fat layer under a dissecting microscope.

-

Culture: Individual follicles are placed in 24-well plates containing Williams' E medium supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and 1% penicillin-streptomycin (B12071052).

-

Treatment: AHK-Cu is added to the culture medium at final concentrations ranging from 10⁻¹² M to 10⁻⁹ M. A vehicle control group is also maintained.

-

Incubation: Follicles are cultured at 37°C in a humidified atmosphere of 5% CO₂.

-

Measurement: The length of the hair shaft is measured daily or at regular intervals using a calibrated eyepiece graticule on an inverted microscope. The difference in length from day 0 is calculated to determine the elongation rate.

-

Analysis: Data are expressed as the mean increase in hair shaft length (mm) ± standard error. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Dermal Papilla Cell (DPC) Proliferation Assay (MTT Assay)

Objective: To quantify the effect of a test compound on the proliferation of cultured human DPCs.

Protocol:

-

Cell Culture: Human DPCs are isolated from hair follicles and cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Seeding: DPCs are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of AHK-Cu (10⁻¹² M to 10⁻⁹ M) or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

-

Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Analysis: The absorbance values are proportional to the number of viable, proliferating cells. Results are expressed as a percentage of the control.

Western Blot for Apoptosis Markers (Bcl-2, Bax, Cleaved Caspase-3)

Objective: To determine the effect of a test compound on the expression of key apoptotic proteins in DPCs.

Protocol:

-

Cell Lysis: DPCs are treated with AHK-Cu (10⁻⁹ M) or a vehicle control for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Washing: The membrane is washed several times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control. The Bcl-2/Bax ratio is calculated.

Immunohistochemistry for β-catenin in Skin Tissue

Objective: To visualize the localization and expression of β-catenin in skin tissue following treatment.

Protocol:

-

Tissue Preparation: Skin samples from treated and control animals are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Sectioning: 5 µm thick sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against β-catenin overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.

-

Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: The sections are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.

-

Analysis: The slides are examined under a microscope to assess the intensity and localization (cytoplasmic vs. nuclear) of β-catenin staining in the hair follicles.

Conclusion

The accumulated evidence strongly suggests that this compound is a potent modulator of hair follicle biology. Its multifaceted mechanism of action, encompassing the stimulation of dermal papilla cells, activation of the Wnt/β-catenin pathway, regulation of growth and anti-growth factors, and inhibition of apoptosis, presents a compelling case for its further investigation and development as a therapeutic agent for various forms of alopecia. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full potential of GHK-Cu in the field of hair restoration.

References

A Technical Guide to the Synthesis and Purification of Copper Tripeptide-3 (GHK-Cu)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Copper Tripeptide-3 (GHK-Cu), a copper-peptide complex with significant applications in tissue regeneration, wound healing, and cosmetics.[1] This document details prevalent synthesis strategies, purification protocols, and the underlying biochemical pathways influenced by GHK-Cu.

Introduction to this compound (GHK-Cu)

This compound, or GHK-Cu, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine.[1] First isolated from human plasma, GHK-Cu has demonstrated a wide range of biological activities, including stimulating collagen and glycosaminoglycan synthesis, modulating metalloproteinases, and exhibiting anti-inflammatory and antioxidant properties.[1] These characteristics make it a molecule of high interest for pharmaceutical and cosmetic applications. The synthesis of GHK-Cu involves the initial chemical synthesis of the GHK tripeptide, followed by a copper chelation step.

Synthesis of the GHK Tripeptide

The GHK tripeptide can be synthesized through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis where the peptide chain is assembled on an insoluble polymer resin. This method offers advantages in terms of speed and ease of purification of intermediates.

-

Resin Selection and Swelling: Rink Amide resin is a common choice for the synthesis of peptide amides. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), prior to the first amino acid coupling.

-

First Amino Acid Coupling (Lysine): The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the swelled resin. The activation of the amino acid is typically achieved using a coupling agent like diisopropylcarbodiimide (DIC) and an additive such as hydroxybenzotriazole (B1436442) (HOBt) in DMF. The reaction is allowed to proceed for a set time to ensure complete coupling.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled lysine (B10760008) is removed using a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step.

-

Second Amino Acid Coupling (Histidine): The next amino acid, Fmoc-His(Trt)-OH, is activated and coupled to the deprotected lysine on the resin, following the same procedure as in step 2.

-

Fmoc Deprotection: The Fmoc group is removed from the newly added histidine.

-

Third Amino Acid Coupling (Glycine): The final amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected histidine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal glycine (B1666218).

-

Cleavage and Deprotection: The synthesized GHK peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Lysine and Trt on Histidine) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The precipitate is then collected by centrifugation and washed multiple times with cold ether to remove scavengers and residual TFA. The crude GHK peptide is then dried under vacuum.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of the peptide entirely in solution, with the purification of intermediates after each coupling step. While potentially more labor-intensive than SPPS, LPPS can be advantageous for large-scale synthesis.

A common strategy for the liquid-phase synthesis of GHK involves the following steps:

-

Protection of Individual Amino Acids:

-

Glycine is protected with a Boc group to yield Boc-Gly-OH. This is typically done by reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like sodium hydroxide (B78521) in a solvent such as 1,4-dioxane.

-

Histidine's imidazole (B134444) side chain is protected with a Trityl (Trt) group to yield Trt-His-OH.

-

The ε-amino group of Lysine is protected, for instance, with a Boc group.

-

-

Dipeptide Formation (Boc-Gly-His-OH): Boc-Gly-OH is activated and reacted with a protected histidine derivative in solution to form the dipeptide Boc-Gly-His-OH.

-

Tripeptide Formation (Boc-Gly-His-Lys-OH): The protected dipeptide is then activated and coupled with a protected lysine derivative to form the fully protected tripeptide.

-

Deprotection: The protecting groups (Boc and Trt) are removed to yield the final GHK tripeptide. This often involves treatment with an acid such as trifluoroacetic acid.

-

Purification of Intermediates and Final Product: After each coupling and deprotection step, the product is purified, typically by crystallization or chromatography, to remove unreacted starting materials and byproducts.

Copper Chelation: Formation of GHK-Cu

Once the GHK tripeptide has been synthesized and purified, the final step is the chelation of copper to form the GHK-Cu complex.

Experimental Protocol for Copper Chelation

-

Dissolution of GHK: The purified GHK tripeptide is dissolved in deionized water.

-

Preparation of Copper Solution: A copper salt, such as copper (II) acetate (B1210297) or copper (II) hydroxide, is dissolved in deionized water.

-

Complexation Reaction: The copper solution is added dropwise to the GHK solution with constant stirring at a controlled temperature (e.g., 30-40°C). The molar ratio of GHK to copper is a critical parameter, with a 1:1 ratio being common.

-

Post-Treatment: After the reaction is complete (typically after several hours of stirring), the solution may undergo filtration to remove any insoluble impurities.

-

Isolation of GHK-Cu: The GHK-Cu complex is isolated from the solution, often by methods such as concentration under reduced pressure and subsequent freeze-drying (lyophilization) to obtain a blue powder.

Purification of GHK-Cu

The final purity of the GHK-Cu is crucial for its intended application. The primary method for the purification of GHK-Cu is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Preparative RP-HPLC

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phase: A two-solvent system is employed, consisting of:

-

Solvent A: Water with an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile (B52724) with the same concentration of the ion-pairing agent (0.1% TFA).

-

-

Gradient Elution: A linear gradient is run, starting with a low percentage of Solvent B and gradually increasing the concentration to elute the GHK-Cu. A typical gradient might be from 5% to 50% acetonitrile over 30 to 60 minutes. The specific gradient profile is optimized to achieve the best separation of GHK-Cu from any impurities.

-

Detection: The elution of the peptide is monitored by UV absorbance, typically at a wavelength of 210-220 nm.

-

Fraction Collection: Fractions containing the purified GHK-Cu are collected.

-

Lyophilization: The collected fractions are pooled, and the solvent is removed by lyophilization to obtain the final, highly purified GHK-Cu product.

Analytical RP-HPLC for Purity Assessment

The purity of the final GHK-Cu product is assessed using analytical RP-HPLC under conditions similar to the preparative method but on an analytical scale.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods described in the literature.

Table 1: GHK-Cu Synthesis via Copper Chelation - Reaction Parameters and Outcomes

| Parameter | Example 1 | Example 2 | Example 3 |

| GHK Tripeptide (g) | 1.02 | 1.36 | 0.68 |

| Copper Complexing Agent | Copper Acetate | Copper Acetate | Copper Hydroxide |

| Amount of Copper Agent (g) | 0.54 | 0.72 | 0.20 |

| Solvent | Distilled Water | Distilled Water | Distilled Water |

| Reaction Temperature (°C) | 30 | 30 | 40 |

| Reaction Time (hours) | 3 | 3 | 24 |

| Yield (%) | 72 | 100 | 72 |

| Purity (%) | 98 | 96 | 99 |

| Reference | [2] | [2] | [2] |

Table 2: Preparative RP-HPLC Purification Parameters for GHK-Cu

| Parameter | Method 1 |

| Column Type | C18 Reversed-Phase |

| Particle Size (µm) | 5-10 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-50% B over 30-60 min |

| Flow Rate | Scaled based on column diameter |

| Detection Wavelength (nm) | 210-220 |

| Reference | [3] |

Signaling Pathways and Experimental Workflows

GHK-Cu exerts its biological effects by modulating various cellular signaling pathways involved in tissue repair and regeneration.

Signaling Pathways of GHK-Cu

GHK-Cu is known to influence several key signaling pathways, including:

-

Tissue Repair and Remodeling: GHK-Cu stimulates the synthesis of collagen and other extracellular matrix components while also modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). This dual action is crucial for orderly tissue remodeling.

-

Wound Healing: It promotes the proliferation and migration of fibroblasts and keratinocytes, essential steps in the wound healing process.

-

Anti-inflammatory Response: GHK-Cu can modulate the expression of inflammatory cytokines.

-

Hair Growth: It has been shown to stimulate the Wnt/β-catenin signaling pathway, which is involved in hair follicle development.

Experimental Workflow: Synthesis and Purification of GHK-Cu

The overall workflow for producing high-purity GHK-Cu involves a series of sequential steps, from the initial peptide synthesis to the final quality control analysis.

Conclusion

The synthesis and purification of this compound are well-established processes that can be achieved through various methodologies. The choice between solid-phase and liquid-phase synthesis depends on factors such as the desired scale of production and available resources. Proper purification, primarily through preparative RP-HPLC, is critical to obtaining a high-purity product suitable for research, pharmaceutical, and cosmetic applications. The continued investigation into the biological activities and signaling pathways of GHK-Cu will further solidify its importance in various scientific and therapeutic fields.

References

An In-depth Technical Guide to Copper Tripeptide-3 (GHK-Cu) Signaling Pathways in Dermal Papilla Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper tripeptide-3 (B1575523), a complex of the peptide Glycyl-L-Histidyl-L-Lysine and copper (II), commonly known as GHK-Cu, is a naturally occurring compound with well-documented regenerative and protective properties. In the context of hair follicle biology, GHK-Cu has emerged as a potent modulator of dermal papilla cells (DPCs), the specialized fibroblasts that regulate hair follicle development and cycling. This technical guide elucidates the core signaling pathways that GHK-Cu activates within DPCs, presenting quantitative data from referenced studies, detailed experimental protocols for investigating these mechanisms, and visual diagrams of the molecular interactions. The primary mechanisms of GHK-Cu in DPCs involve the promotion of proliferation and survival, stimulation of growth factors, modulation of the extracellular matrix, and regulation of key developmental pathways to ultimately support hair growth.

Core Mechanisms of GHK-Cu in Dermal Papilla Cells

GHK-Cu exerts its effects on DPCs through a multi-faceted approach, influencing several critical signaling cascades that govern cell behavior and hair follicle cycling.

-

Stimulation of Proliferation and Inhibition of Apoptosis: GHK-Cu promotes the growth of DPCs and prevents programmed cell death, ensuring a robust population of these critical regulatory cells.[1][2][3][4][5]

-

Angiogenesis and Growth Factor Production: The peptide enhances the formation of new blood vessels and stimulates DPCs to secrete key growth factors, improving nutrient supply to the hair follicle.[1][2][4][5][6][7][8][9]

-

Extracellular Matrix (ECM) Remodeling: GHK-Cu modulates the synthesis and breakdown of ECM components like collagen and glycosaminoglycans, which are essential for maintaining the structural integrity of the follicular environment.[6][10][11][12]

-

Regulation of Key Signaling Pathways: It activates pro-growth pathways like Wnt/β-catenin while inhibiting pathways associated with hair growth cessation, such as TGF-β.[13][14]

Key Signaling Pathways Modulated by GHK-Cu

Anti-Apoptosis Signaling Pathway

GHK-Cu promotes the survival of dermal papilla cells by modulating the expression of key proteins in the apoptotic cascade. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][4][5] This shift prevents the activation of downstream executioner caspases, such as caspase-3, and subsequent cleavage of substrates like PARP, thereby inhibiting apoptosis.[1][4][5]

Figure 1: GHK-Cu Anti-Apoptosis Pathway in DPCs.

Growth Factor and Angiogenesis Signaling

GHK-Cu is a potent stimulator of critical growth factors in DPCs, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][9][14] These growth factors act in a paracrine manner to promote angiogenesis—the formation of new blood vessels around the hair follicle.[2][6][7][8] This enhanced microcirculation increases the delivery of oxygen and nutrients, which is essential for robust hair growth.[2][6][10]

Figure 2: GHK-Cu Stimulation of Growth Factors.

Wnt/β-Catenin and TGF-β Signaling Crosstalk

The hair growth cycle is tightly regulated by a balance between activating signals, like the Wnt/β-catenin pathway, and inhibitory signals, such as the Transforming Growth Factor-β (TGF-β) pathway. GHK-Cu has been found to activate the Wnt/β-catenin pathway, a critical cascade for hair follicle development and regeneration.[13][14] Concurrently, it suppresses TGF-β signaling, which is known to promote the transition of the hair follicle from the anagen (growth) to the catagen (regression) phase.[1][5][13] This dual action shifts the balance towards maintaining the anagen phase and promoting DPC proliferation.

Figure 3: GHK-Cu Modulation of Wnt and TGF-β Pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of Copper Tripeptide-3 on dermal papilla cells as reported in various studies.

Table 1: Effect of AHK-Cu on Dermal Papilla Cell Proliferation and Apoptosis

| Parameter | Concentration | Duration | Result | Reference |

|---|---|---|---|---|

| DPC Proliferation | 10 pM - 10 nM | 24 h | Significant stimulation | [3] |

| DPC Apoptosis | 10 nM | 72 h | 3.48% reduction in apoptotic cells | [3] |

| DPC Proliferation | 10⁻¹² - 10⁻⁹ M | Not Specified | Stimulation of proliferation |[1][4][5] |

Note: AHK-Cu (L-alanyl-L-histidyl-L-lysine-Cu2+) is a form of copper tripeptide.

Table 2: Gene and Protein Expression Changes in DPCs Treated with AHK-Cu

| Target | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|

| Bcl-2 (Protein) | 10 nM | 24 h | Increased expression | [3] |

| Bax (Protein) | 10 nM | 24 h | Decreased expression | [3] |

| Bcl-2/Bax Ratio (Protein) | 10⁻⁹ M | Not Specified | Elevated ratio | [1][4][5] |

| Cleaved Caspase-3 (Protein) | 10⁻⁹ M | Not Specified | Reduced levels | [1][4][5] |

| Cleaved PARP (Protein) | 10⁻⁹ M | Not Specified | Reduced levels | [1][4][5] |

| VEGF (Protein) | Not Specified | Not Specified | Elevated production | [1][4][5] |

| TGF-β1 (Protein) | Not Specified | Not Specified | Decreased secretion |[1][4][5] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of GHK-Cu on dermal papilla cells.

General Experimental Workflow

The investigation of GHK-Cu's effects on DPCs typically follows a standardized workflow from cell isolation and culture to molecular analysis.

Figure 4: General Workflow for DPC Experiments.

Dermal Papilla Cell (DPC) Isolation and Culture

-

Tissue Acquisition: Obtain human scalp tissue from consenting donors.

-

Isolation: Isolate hair follicles from the subcutaneous fat. Dissect the dermal papilla from the base of the hair follicle bulb under a stereomicroscope.[15]

-

Plating: Place the isolated DPs into a cell culture flask.[15]

-

Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15]

-

Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

Subculture: Once cells reach 80% confluency, harvest them using 0.25% trypsin/EDTA and subculture at a 1:2 ratio.[15] Use cells from early passages (e.g., 3-6) for experiments to maintain their inductive properties.

Cell Proliferation Assay (CCK-8)

-

Seeding: Seed DPCs into a 96-well plate at a density of 2-5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of GHK-Cu (e.g., 10 pM to 100 nM) and a vehicle control.

-

Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment: Culture DPCs in 6-well plates and treat with GHK-Cu as described above.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).[16]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[16]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., VEGF, Bcl-2, Bax, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB).[17][18]

-

Thermocycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting

-

Protein Extraction: Treat DPCs as described, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a potent bioactive agent that positively influences dermal papilla cells, the central regulators of hair follicle function. Through the coordinated activation of pro-growth and survival pathways (Wnt/β-catenin, VEGF, Bcl-2) and the suppression of inhibitory signals (TGF-β, Bax), GHK-Cu creates a favorable microenvironment for hair follicle maintenance and growth. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of GHK-Cu for hair restoration applications.

References

- 1. researchgate.net [researchgate.net]

- 2. inshapemdtx.com [inshapemdtx.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. amazing-meds.com [amazing-meds.com]

- 7. salhabpharmacy.com [salhabpharmacy.com]

- 8. GHK-Cu: A Summary of this Peptide in Regenerative Research - Newsroom Panama [newsroompanama.com]

- 9. researchgate.net [researchgate.net]

- 10. revitaltrichology.com [revitaltrichology.com]

- 11. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cosmicpeptides.com [cosmicpeptides.com]

- 15. Frontiers | Transcriptome Analysis Reveals an Inhibitory Effect of Dihydrotestosterone-Treated 2D- and 3D-Cultured Dermal Papilla Cells on Hair Follicle Growth [frontiersin.org]

- 16. Shh Gene Regulates the Proliferation and Apoptosis of Dermal Papilla Cells to Affect Its Differential Expression in Secondary Hair Follicle Growth Cycle of Cashmere Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gene expression profile of human follicle dermal papilla cells in response to Camellia japonica phytoplacenta extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Establishment and characterization of matched immortalized human frontal and occipital scalp dermal papilla cell lines from androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

Copper Tripeptide-3 (GHK-Cu): A Technical Guide to its Role in Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper-peptide complex with a well-documented role in wound healing and tissue regeneration. Its mechanism of action is deeply intertwined with the remodeling of the extracellular matrix (ECM), the intricate network of proteins and macromolecules that provides structural and biochemical support to cells. This technical guide provides an in-depth analysis of the multifaceted role of GHK-Cu in ECM remodeling, focusing on its effects on key ECM components, the modulation of critical enzymatic systems, and the underlying signaling pathways. Quantitative data from in vitro and in vivo studies are summarized, detailed experimental protocols are provided for key assays, and cellular signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in the fields of dermatology, regenerative medicine, and drug development.

Introduction

The extracellular matrix is a dynamic and complex environment crucial for tissue homeostasis, development, and repair. Its primary components, including collagen and elastin (B1584352), provide tissues with tensile strength and elasticity. The continuous and regulated turnover of the ECM, a process known as remodeling, is essential for maintaining tissue integrity and function. This process involves a delicate balance between the synthesis of new ECM components by cells like fibroblasts and the degradation of old or damaged components by enzymes such as matrix metalloproteinases (MMPs). Tissue inhibitors of metalloproteinases (TIMPs) play a critical role in regulating MMP activity.[1] An imbalance in ECM remodeling is implicated in various pathological conditions, including fibrosis and the visible signs of aging.

Copper tripeptide-3 (GHK-Cu) has emerged as a potent modulator of ECM remodeling.[2] This small peptide, composed of glycine, histidine, and lysine, has a high affinity for copper(II) ions.[3] GHK-Cu has been shown to stimulate the synthesis of key ECM proteins, including collagen and elastin, while also modulating the activity of MMPs and TIMPs.[4][5] These actions collectively contribute to its regenerative and anti-aging properties.

Effects of GHK-Cu on Extracellular Matrix Components

GHK-Cu exerts a profound influence on the synthesis of several critical components of the extracellular matrix, primarily through its action on dermal fibroblasts.

Collagen Synthesis

Collagen is the most abundant protein in the ECM, providing structural support and tensile strength to tissues. Multiple studies have demonstrated the ability of GHK-Cu to stimulate collagen synthesis. In vitro studies using human dermal fibroblasts have shown a significant increase in collagen production upon treatment with GHK-Cu.[4] Furthermore, clinical studies have substantiated these findings, with one study reporting that topical application of a GHK-Cu containing cream for one month resulted in a significant increase in collagen production in 70% of the treated women, compared to 50% for vitamin C and 40% for retinoic acid.[6]

Elastin Synthesis

Elastin is another crucial ECM protein, responsible for the elasticity and resilience of tissues. GHK-Cu has been shown to upregulate the production of elastin in human dermal fibroblasts.[4] This contributes to the improvement of skin elasticity and the reduction of fine lines and wrinkles.

Glycosaminoglycan and Proteoglycan Synthesis

GHK-Cu also stimulates the synthesis of glycosaminoglycans (GAGs) and proteoglycans, such as decorin.[6][7] GAGs are essential for hydrating the ECM and maintaining its viscoelastic properties. Decorin is a small leucine-rich proteoglycan that plays a role in collagen fibrillogenesis and matrix assembly.

Quantitative Data on ECM Protein Production

The following tables summarize the quantitative effects of GHK-Cu on the production of key ECM proteins as reported in various in vitro studies.

Table 1: Effect of GHK-Cu on Collagen Production by Human Dermal Fibroblasts (HDFa)

| GHK-Cu Concentration | Incubation Time | Collagen Level (µg/ml) (Mean ± SD) |

| Control (0 nM) | 96 hours | 1.25 ± 0.10 |

| 0.01 nM | 96 hours | 1.60 ± 0.12 |

| 1 nM | 96 hours | 1.55 ± 0.11 |

| 100 nM | 96 hours | 1.50 ± 0.09 |

| p<0.05 compared to the control. Data extracted from Badenhorst et al., 2016.[4] |

Table 2: Effect of GHK-Cu on α-Elastin Production by Human Dermal Fibroblasts (HDFa)

| GHK-Cu Concentration | Incubation Time | α-Elastin Level (µg/ml) (Mean ± SD) |

| Control (0 nM) | 96 hours | 0.80 ± 0.07 |

| 0.01 nM | 96 hours | 1.05 ± 0.08 |

| 1 nM | 96 hours | 1.08 ± 0.09 |

| 100 nM | 96 hours | 1.02 ± 0.07 |

| p<0.017 compared to the control. Data extracted from Badenhorst et al., 2016.[4] |

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Effective ECM remodeling requires a tightly controlled balance between the synthesis of new matrix components and the degradation of existing ones. GHK-Cu plays a crucial role in this process by modulating the expression of both MMPs and their endogenous inhibitors, TIMPs.

In vitro studies have shown that GHK-Cu can increase the expression of MMP-1 and MMP-2 at the mRNA level in human dermal fibroblasts.[4][5] However, it simultaneously upregulates the expression of TIMP-1 and TIMP-2.[4][5] This dual action suggests that GHK-Cu does not simply induce matrix degradation but rather promotes a controlled remodeling process, where the increased expression of TIMPs likely counteracts the elevated MMP levels, leading to a net increase in ECM deposition.

Signaling Pathways Modulated by GHK-Cu

The effects of GHK-Cu on ECM remodeling are mediated through its influence on key intracellular signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of ECM synthesis and has been identified as a primary target of GHK-Cu.

GHK-Cu has been shown to activate the TGF-β pathway, leading to the upregulation of genes involved in ECM production.[7][8] One proposed mechanism is the ability of GHK-Cu to reverse the age-related decline in TGF-β signaling. For instance, in a study on chronic obstructive pulmonary disease (COPD), where TGF-β pathway activity is diminished, GHK was found to restore the gene expression signature towards a healthier state, consistent with TGF-β activation.[7]

References

- 1. maxanim.com [maxanim.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. peptidesciences.com [peptidesciences.com]

- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

The Genesis of a Regenerative Peptide: A Technical Guide to the Discovery and Historical Context of Copper Tripeptide-3 (GHK-Cu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper Tripeptide-3, commonly known as GHK-Cu, is a naturally occurring copper-peptide complex that has garnered significant attention for its regenerative and protective properties. Since its discovery, it has been the subject of extensive research, leading to its use in skincare, wound healing, and hair growth applications. This technical guide provides an in-depth exploration of the seminal discovery of GHK-Cu, the historical scientific landscape in which it was identified, and the foundational experiments that first characterized its biological activities.

Discovery and Initial Identification

The discovery of GHK-Cu is credited to Dr. Loren Pickart, whose research in the early 1970s led to the isolation of this novel tripeptide from human plasma albumin.[1] The initial breakthrough stemmed from an observation that liver cells from older patients exhibited a rejuvenated phenotype when cultured in the blood of younger individuals.[1] This finding suggested the presence of a circulating factor in younger blood that could reverse age-related cellular changes.

The quest to identify this factor culminated in 1973 with the isolation of a small peptide from human serum that demonstrated the ability to prolong the survival of normal liver cells and stimulate the growth of neoplastic liver cells.[2][3][4] Subsequent analysis in 1977 definitively identified the amino acid sequence of this peptide as glycyl-L-histidyl-L-lysine (GHK).[5] Further investigation revealed that GHK has a high affinity for copper (II) ions and naturally exists as a copper complex, GHK-Cu.[1][6]

Historical Scientific Context

The discovery of GHK-Cu occurred during a transformative period in peptide research. The groundwork for peptide chemistry had been laid decades earlier with Emil Fischer's synthesis of the first dipeptide in the early 1900s. A significant milestone was the chemical synthesis of oxytocin (B344502) in 1953, which heralded a new era in understanding the biological roles of peptides.

By the 1970s, the field was rapidly advancing, buoyed by the development of techniques like solid-phase peptide synthesis. This innovation dramatically simplified the process of creating peptides, enabling researchers to synthesize and study a wide array of these molecules. The discovery of numerous biologically active peptides during this time, including various hormones and neuropeptides, fueled the search for other endogenous peptides with physiological functions. It was within this dynamic scientific environment that Dr. Pickart embarked on his research, ultimately leading to the identification of GHK-Cu.

Early Experimental Characterization

The initial characterization of GHK-Cu focused on its effects on cell growth and its interaction with copper. The foundational experiments laid the groundwork for understanding its biological significance.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from the seminal research on GHK-Cu.

Table 1: Effect of GHK-Cu on Collagen Synthesis in Fibroblast Cultures

| GHK-Cu Concentration (M) | Stimulation of Collagen Synthesis |

| 10⁻¹² | Initiation of stimulation |

| 10⁻¹¹ | Continued stimulation |

| 10⁻⁹ | Maximal stimulation |

Data extracted from Maquart et al., FEBS Letters, 1988.[7]

Table 2: Physicochemical Properties of GHK and Copper Binding

| Parameter | Value | Reference |

| GHK Binding Constant for Cu(II) (log10) | 16.44 | [1] |

| Albumin Binding Constant for Cu(II) (log10) | 16.2 | [1] |

Experimental Protocols

Protocol 1: Isolation of GHK from Human Plasma (Conceptual Reconstruction)

The precise, detailed protocol from the original 1973 publication is not fully available in the public domain. However, based on common biochemical techniques of the era and descriptions in subsequent papers, a conceptual reconstruction of the likely methodology is as follows:

-

Plasma Fractionation: Human plasma was likely subjected to a series of fractionation steps to separate its components. This may have involved techniques such as Cohn fractionation, which uses ethanol (B145695) precipitation at low temperatures to separate plasma proteins.

-

Albumin Isolation: The albumin fraction, being the most abundant protein in plasma, would have been isolated.

-

Peptide Extraction: The albumin fraction would then be treated to release any bound peptides. This could have involved methods like acid extraction or enzymatic digestion.

-

Chromatographic Separation: The resulting mixture would be subjected to multiple rounds of chromatography to separate the peptides based on their physicochemical properties (e.g., size, charge). Techniques likely used include gel filtration and ion-exchange chromatography.

-

Bioassay-Guided Fractionation: At each step of the purification process, the different fractions would be tested for their biological activity using the liver cell culture assay (as described below). Fractions showing the desired activity (i.e., rejuvenation of older liver cells) would be selected for further purification.

-

Peptide Sequencing: Once a pure, active peptide was isolated, its amino acid sequence would be determined using methods available at the time, such as Edman degradation.

Protocol 2: Liver Cell Culture Bioassay (Conceptual Reconstruction)

-

Cell Culture: Primary hepatocytes (liver cells) from both young and old donors, or established liver cell lines, would be cultured in a suitable growth medium.

-

Treatment: The cultured cells would be incubated with either whole plasma from donors of different ages or with the purified fractions from the plasma isolation protocol.

-

Assessment of Cellular Phenotype: The effects of the treatments on the liver cells would be assessed by measuring various cellular parameters. These could include:

-

Protein Synthesis: Measured by the incorporation of radiolabeled amino acids.

-

DNA Synthesis: Measured by the incorporation of radiolabeled thymidine, indicating cell proliferation.

-

Cell Survival and Viability: Assessed by microscopy and cell counting.

-

-

Identification of Active Fractions: Fractions that induced the "younger" phenotype in older liver cells were identified as containing the active factor.

Protocol 3: Collagen Synthesis Assay (Maquart et al., 1988)

-

Cell Culture: Human fibroblasts were cultured in vitro.

-

Treatment: The fibroblast cultures were treated with varying concentrations of the GHK-Cu complex.

-

Metabolic Labeling: The cells were incubated with a radiolabeled precursor for collagen, such as [³H]proline.

-

Collagen Isolation and Quantification: After incubation, the amount of newly synthesized, radiolabeled collagen was isolated from the cell culture medium and the cell layer. The radioactivity incorporated into collagen was then measured to quantify the rate of collagen synthesis.

-

Data Analysis: The amount of collagen synthesized in the GHK-Cu-treated cultures was compared to that in control (untreated) cultures to determine the stimulatory effect.

Early Proposed Signaling Pathway and Mechanism of Action

In the early stages of research, the prevailing hypothesis for GHK-Cu's mechanism of action centered on its ability to modulate copper homeostasis. The 1980 paper by Pickart and colleagues in Nature proposed that GHK, due to its high affinity for copper, could act as a carrier molecule, facilitating the uptake of this essential trace element into cells.[6] This was a significant departure from the then-predominant view of peptide hormones acting solely through cell surface receptors. The proposed mechanism suggested a more direct role for the peptide in cellular metabolism.

The similarity between the copper-binding site of GHK and that of albumin, the primary copper-carrying protein in the blood, lent credence to this hypothesis.[1] It was postulated that GHK could acquire copper from albumin and deliver it to cells in a bioavailable form.

Visualizations

Caption: Experimental workflow for the discovery and initial characterization of GHK-Cu.

Caption: Early proposed signaling pathway for GHK-Cu, emphasizing its role in copper transport.

Conclusion

The discovery of this compound by Dr. Loren Pickart was a landmark achievement in the field of peptide research. It emerged from a period of intense scientific inquiry into the molecular basis of aging and regeneration. The initial characterization of GHK-Cu as a copper-binding peptide that could influence cellular growth and collagen synthesis laid the foundation for decades of subsequent research. While our understanding of its mechanisms of action has evolved to include complex gene-regulatory effects, the seminal work of the 1970s and 1980s remains a cornerstone of our knowledge of this remarkable regenerative molecule. This guide provides a historical and technical touchstone for researchers and professionals seeking to understand the origins and foundational science of GHK-Cu.

References

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. Tripeptide in human serum which prolongs survival of normal liver cells and stimulates growth in neoplastic liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pickart, L. and Thaler, M.M. (1973) Tripeptide in Human Serum which Prolongs Survival of Normal Liver Cells and Stimulates Growth in Neoplastic Liver. Nature New Biology, 243, 85-87. - References - Scientific Research Publishing [scirp.org]

- 4. A Tripeptide from Human Serum which Enhances the Growth of Neoplastic ... - Loren Ralph Pickart - Google 圖書 [books.google.com.hk]

- 5. Growth-modulating serum tripeptide is glycyl-histidyl-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth-modulating plasma tripeptide may function by facilitating copper uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Copper Tripeptide-3 (GHK-Cu): A Comprehensive Analysis of Gene Expression in Fibroblasts

An In-depth Technical Guide for Researchers and Drug Development Professionals

The naturally occurring copper peptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), has garnered significant attention in the fields of regenerative medicine and dermatology for its potent tissue remodeling and protective properties. Initially isolated from human plasma, its concentration has been observed to decline with age.[1][2] Extensive research has demonstrated that GHK-Cu's therapeutic effects are largely attributed to its ability to modulate the expression of a wide array of genes within dermal fibroblasts, effectively influencing cellular processes critical for skin health and repair.[1][2] This technical guide provides a detailed overview of the gene expression analysis of Copper Tripeptide-3 in fibroblasts, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation: Quantitative Gene Expression Analysis

Comprehensive studies utilizing microarray and RNA-sequencing have revealed that GHK-Cu treatment can influence the expression of over 4,000 genes in human fibroblasts.[1] This represents a significant portion of the expressed genome, highlighting the peptide's widespread impact on cellular function. The number of human genes stimulated or suppressed by GHK with a change greater than or equal to 50% is 31.2%.[3][4] GHK has been shown to increase gene expression in 59% of these affected genes while suppressing it in 41%.[3] The following tables summarize the key quantitative changes in gene expression observed in fibroblasts upon treatment with GHK-Cu.

Table 1: Upregulation of Extracellular Matrix (ECM) and Related Genes

| Gene/Protein | Fold/Percent Increase | Cell Type | Experimental Context | Reference |

| Collagen | 70% increase in synthesis | Human Fibroblasts | In combination with LED irradiation | [3][5] |

| Collagen I & III | Increased expression | Rat experimental wounds | Injected with GHK-Cu | [6] |

| Elastin | 40-60% increase in expression | GHK-Cu-treated fibroblasts | --- | [1] |

| Fibronectin | Upregulated | Human Fibroblasts | GHK-Cu treatment | [1] |

| Proteoglycans | Upregulated | Human Fibroblasts | GHK-Cu treatment | [1] |

| Glycosaminoglycans | Upregulated | Human Fibroblasts | GHK-Cu treatment | [1] |

| Dermatan Sulfate | Increased synthesis | Cultured Fibroblasts | GHK-Cu treatment | [6] |

| Chondroitin Sulfate | Increased synthesis | Cultured Fibroblasts | GHK-Cu treatment | [6] |

| Decorin | Increased production | Cultured Fibroblasts | GHK-Cu treatment | [6] |

| Integrin beta 1 | Elevated expression | Lung fibroblasts from COPD patients | GHK or TGF-β treatment | [3][5] |

| Integrins & p63 | Markedly increased expression | Epidermal basal cells | GHK-Cu treatment | [3][5] |

Table 2: Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

| Gene/Protein | Modulation | Concentration | Cell Type | Reference |

| MMP-1 | Increased gene expression | 0.01 nM | Human adult dermal fibroblasts | [3] |

| MMP-2 | Increased gene expression | 0.01 nM | Human adult dermal fibroblasts | [3] |

| TIMP-1 | Increased expression | All concentrations (0.01, 1, 100 nM) | Human adult dermal fibroblasts | [3] |

| TIMP-1 | ~25% increase in mRNA expression | 2 µM | Dermal fibroblasts from aged donors | [1] |

| TIMP-2 | Modulated expression | --- | Tissue-specific patterns | [1] |

Table 3: Regulation of Growth Factors and Cytokines

| Gene/Protein | Modulation | Experimental Context | Reference |

| Basic Fibroblast Growth Factor (bFGF) | 230% increase in production | Human Fibroblasts in combination with LED | [3][5] |

| Vascular Endothelial Growth Factor (VEGF) | Significantly more production | Irradiated fibroblasts treated with GHK-Cu | [7] |

| Transforming Growth Factor-beta (TGF-β) | No significant change in production | Irradiated fibroblasts treated with GHK-Cu | [6][7] |

| Interleukin 6 (IL-6) | Decreased secretion | Normal human dermal fibroblasts | [8] |

Signaling Pathways Modulated by GHK-Cu

GHK-Cu exerts its influence on gene expression by modulating several key intracellular signaling pathways. These interconnected networks regulate a multitude of cellular functions, from proliferation and survival to matrix synthesis and inflammation.

Key Signaling Pathways:

-

Transforming Growth Factor-beta (TGF-β) Pathway: GHK-Cu can activate the TGF-β pathway, which plays a crucial role in stimulating the synthesis of extracellular matrix components like collagen and fibronectin.[1][9] This is particularly evident in its ability to restore the function of fibroblasts in conditions like COPD by up-regulating genes in this pathway.[3][5]

-

PI3K/Akt Pathway: This pathway is activated by GHK-Cu and is essential for promoting cell survival and inhibiting apoptosis (programmed cell death).[1]

-

MAPK Pathways (ERK1/2, p38, JNK): GHK-Cu's influence on these pathways is context-dependent. It can cause modest activation of ERK1/2, which supports cell proliferation, while suppressing p38 and JNK activation under inflammatory conditions, contributing to its anti-inflammatory effects.[1]

-

Wnt Signaling Pathway: This pathway, involved in cell fate and proliferation, is also modulated by GHK-Cu.[1]

-

p53 Pathway: GHK-Cu influences the p53 pathway, which is critical for cellular stress responses and DNA damage repair.[1]

Experimental Protocols

This section provides a generalized methodology for analyzing the effects of GHK-Cu on gene expression in fibroblasts.

Fibroblast Cell Culture and GHK-Cu Treatment

-

Cell Lines: Primary human dermal fibroblasts (HDFs) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

GHK-Cu Treatment: A stock solution of GHK-Cu is prepared in sterile water or phosphate-buffered saline (PBS). Cells are seeded in culture plates and allowed to adhere. The medium is then replaced with a serum-free or low-serum medium containing various concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM).[3] A vehicle control (medium without GHK-Cu) is run in parallel. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

RNA Isolation and Quantification

-

RNA Extraction: Total RNA is isolated from both GHK-Cu-treated and control fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using spin columns.

-

RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis or a bioanalyzer.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers for the target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control samples.

Genome-Wide Expression Profiling: Microarray or RNA-Sequencing (RNA-Seq)

-

Library Preparation (for RNA-Seq): The extracted RNA is used to construct a cDNA library. This involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Microarray Hybridization: For microarray analysis, the labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.

-

Sequencing (for RNA-Seq): The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The raw data from either platform is processed, normalized, and statistically analyzed to identify differentially expressed genes between the GHK-Cu-treated and control groups. This often involves using specialized bioinformatics software and databases like the Connectivity Map (cMap).[6]

Conclusion

This compound is a powerful modulator of gene expression in fibroblasts, influencing a vast number of genes involved in critical cellular processes. Its ability to upregulate extracellular matrix components, regulate the balance of metalloproteinases and their inhibitors, and modulate key signaling pathways underscores its significant potential in tissue regeneration and anti-aging applications. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of GHK-Cu. Future research focusing on the precise molecular mechanisms and the interplay between different signaling pathways will continue to unravel the full potential of this intriguing peptide.

References

- 1. deltapeptides.com [deltapeptides.com]

- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 9. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Copper Tripeptide-3 and its Bifurcated Influence on Transforming Growth Factor-Beta1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper-peptide complex with a well-documented role in wound healing and tissue regeneration. Its interaction with transforming growth factor-beta1 (TGF-β1), a pleiotropic cytokine central to cellular growth, differentiation, and extracellular matrix synthesis, is complex and context-dependent. This technical guide provides an in-depth analysis of the current scientific understanding of how GHK-Cu modulates TGF-β1 signaling, presenting a bifurcated mechanism of action. In certain pathological states, such as chronic obstructive pulmonary disease (COPD), GHK-Cu has been shown to upregulate the TGF-β1 pathway, restoring tissue repair mechanisms. Conversely, in the context of dermal wound healing and fibrosis, GHK-Cu has demonstrated an inhibitory effect on TGF-β1 secretion, suggesting a role in preventing excessive scar formation. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.

Introduction

Copper tripeptide-3 (GHK-Cu) is a small, naturally occurring peptide with the amino acid sequence glycyl-L-histidyl-L-lysine, complexed with a copper (II) ion. First identified in human plasma, its concentration has been observed to decline with age. GHK-Cu has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and regenerative effects.

Transforming growth factor-beta1 (TGF-β1) is a critical signaling protein that plays a multifaceted role in tissue homeostasis, wound repair, and immune regulation. Dysregulation of TGF-β1 signaling is implicated in a variety of pathological conditions, including fibrosis, cancer, and autoimmune diseases. The intricate relationship between GHK-Cu and TGF-β1 presents a promising avenue for therapeutic intervention. This guide will explore the dual nature of this interaction, providing a detailed examination of the molecular mechanisms and experimental evidence.

The Dichotomous Effect of this compound on TGF-β1

The influence of GHK-Cu on TGF-β1 is not monolithic; rather, it exhibits a context-dependent duality, either activating or inhibiting the pathway based on the cellular environment and pathological state.

Upregulation of the TGF-β1 Pathway in Tissue Repair

In conditions characterized by impaired tissue repair, such as emphysema in Chronic Obstructive Pulmonary Disease (COPD), GHK-Cu has been shown to restore the functionality of the TGF-β1 pathway. A study by Campbell et al. (2012) demonstrated that GHK could reverse the gene-expression signature associated with emphysematous destruction in lung fibroblasts from COPD patients. This reversal was consistent with an activation of the TGF-β pathway, suggesting that GHK-Cu can re-establish normal tissue remodeling processes in a deficient environment.[1]

Downregulation of TGF-β1 Secretion in Fibrosis and Scarring

Conversely, in the context of dermal wound healing, GHK-Cu has been observed to decrease the secretion of TGF-β1. This is particularly relevant in the prevention of hypertrophic scars and fibrosis, where excessive TGF-β1 activity is a key driver. Studies by McCormack et al. (2001) and Gruchlik et al. (2014) have provided quantitative evidence of this inhibitory effect in human dermal fibroblasts.[2][3] This suggests that GHK-Cu can modulate the wound healing process to favor regeneration over scar formation.

Quantitative Data on the Effect of GHK-Cu on TGF-β1

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of GHK-Cu on TGF-β1.

Table 1: In Vitro Effects of GHK-Cu on TGF-β1 Secretion in Human Dermal Fibroblasts

| Cell Type | GHK-Cu Concentration | Treatment Duration | Effect on TGF-β1 Secretion | Reference |

| Normal Dermal Fibroblasts | 1 x 10-9 mol/L | 24 hours | Similar trend to keloid-producing fibroblasts (decrease) | McCormack et al., 2001[2] |

| Keloid-Producing Dermal Fibroblasts | 1 x 10-9 mol/L | 24 hours | Statistically significant decrease (P<.05) | McCormack et al., 2001[2] |

| Normal Dermal Fibroblasts (IGF-2 stimulated) | 1 nM | Not Specified | Decreased IGF-2-dependent TGF-β1 secretion | Gruchlik et al., 2014 |

Table 2: In Vivo Effects of GHK on TGF-β1 Expression in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

| GHK Dosage | Treatment Duration | Effect on TGF-β1 Protein and mRNA Levels | Reference |

| 2.6 µg/ml/day | 18 days (every other day) | Dose-dependent reversal of BLM-induced increase | Zhou et al., 2017 |

| 26 µg/ml/day | 18 days (every other day) | Dose-dependent reversal of BLM-induced increase | Zhou et al., 2017 |

| 260 µg/ml/day | 18 days (every other day) | Dose-dependent reversal of BLM-induced increase | Zhou et al., 2017 |

Signaling Pathways

The interaction of GHK-Cu with the TGF-β1 signaling pathway is multifaceted. The following diagrams illustrate the canonical TGF-β1/Smad pathway and a proposed model for GHK-Cu's modulatory role.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on the available information.

In Vitro Study: Effect of GHK-Cu on TGF-β1 Secretion in Human Dermal Fibroblasts

-

Objective: To quantify the effect of GHK-Cu on TGF-β1 secretion by normal and keloid-producing human dermal fibroblasts.

-

Reference: Based on the methodology described by McCormack et al. (2001).

Experimental Workflow

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The effect of copper tripeptide and tretinoin on growth factor production in a serum-free fibroblast model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of copper tripeptide and tretinoin on growth factor production in a serum-free fibroblast model. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Copper Tripeptide-3 (GHK-Cu) In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper tripeptide-3 (B1575523), also known as GHK-Cu, is a naturally occurring copper peptide complex first identified in human plasma.[1] It has garnered significant attention in the fields of regenerative medicine, dermatology, and drug development due to its diverse biological activities. In vitro studies have demonstrated its role in promoting wound healing, stimulating collagen and glycosaminoglycan synthesis, and exerting antioxidant and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for in vitro cell culture experiments designed to investigate the multifaceted effects of Copper tripeptide-3.

Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its effects on different cell types and biological processes.

Table 1: Effects of this compound on Cell Proliferation and Viability

| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Human Dermal Fibroblasts | 10-100 μM | 3 days | Increased growth and viability. | [3][4] |

| Human Dermal Papilla Cells | 10 pM - 10 nM | 24 hours | Significantly stimulated proliferation. | [3][4] |

| Human Dermal Papilla Cells | 10 nM | 72 hours | Reduced the number of apoptotic cells by 3.48%. | [3][4] |

Table 2: Effects of this compound on Extracellular Matrix (ECM) Synthesis

| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Human Dermal Fibroblasts | 10-100 μM | 3 days | Stimulated the formation of collagen type I by 300% compared to control. | [3][4] |

| Skin Fibroblasts | Picomolar to Nanomolar | Not Specified | Stimulated the synthesis of collagen. | [2] |

| Skin Fibroblasts | Not Specified | Not Specified | Increased accumulation of total proteins and glycosaminoglycans. | [2] |

Table 3: Anti-inflammatory Effects of this compound

| Cell Type | Treatment | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS)-induced | Decreased TNF-α and IL-6 production. | [5][6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS)-induced | Reduced Reactive Oxygen Species (ROS) production and increased Superoxide Dismutase (SOD) activity. | [5][6] |

| THP-1 Macrophage-like cells | Lipopolysaccharide (LPS)-activated | Modulated the levels of proinflammatory cytokines TNF-α and IL-1β. | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound.

Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (GHK-Cu)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: After 24 hours, replace the medium with fresh serum-free DMEM. Prepare serial dilutions of this compound in serum-free DMEM at concentrations ranging from 1 pM to 100 µM. Add 100 µL of the respective concentrations to the wells. Include a vehicle control (serum-free DMEM without GHK-Cu).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Cell Proliferation Assay Workflow

Protocol 2: Collagen Synthesis Assay (Sirius Red Staining)

This protocol measures the effect of this compound on collagen production by human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound (GHK-Cu)

-

Sirius Red dye solution (0.1% in saturated picric acid)

-

0.01 N Hydrochloric acid (HCl)

-

0.5 M Sodium hydroxide (B78521) (NaOH)

-

24-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to confluence. Replace the medium with serum-free DMEM and treat with various concentrations of this compound (e.g., 10-100 µM) for 3 days.[4]

-

Cell Lysis and Staining:

-

Wash the cell layers with PBS.

-

Add 500 µL of Sirius Red dye solution to each well and incubate for 1 hour at room temperature with gentle shaking.

-

Aspirate the unbound dye and wash the wells five times with 0.01 N HCl to remove non-specifically bound dye.

-

-

Elution: Add 500 µL of 0.5 M NaOH to each well to elute the bound dye.

-

Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.

-

Data Analysis: Create a standard curve using known concentrations of collagen to quantify the amount of collagen produced in each sample.

Collagen Synthesis Assay Workflow

Protocol 3: Wound Healing Scratch Assay

This protocol assesses the effect of this compound on the migration of human dermal fibroblasts, simulating the process of wound healing.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound (GHK-Cu)

-

Mitomycin C (optional, to inhibit cell proliferation)

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed HDFs in 6-well or 12-well plates and allow them to grow to 95-100% confluence.[8]

-

Inhibit Proliferation (Optional): To ensure that wound closure is due to cell migration and not proliferation, you can pre-treat the cells with Mitomycin C (10 µg/mL) for 2 hours.

-

Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[8]

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells.[9] Replace the medium with serum-free DMEM containing different concentrations of this compound.

-

Image Acquisition: Immediately capture images of the scratch at time 0 (T=0). Place the plate in an incubator and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[8]

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Scratch Assay Workflow

Protocol 4: Anti-inflammatory Assay in Macrophages (LPS-induced)

This protocol evaluates the anti-inflammatory properties of this compound by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-